MRT 68601 hydrochloride

TBK1 inhibition Kinase assay IC50

This compound is a highly selective TBK1 inhibitor (IC50 6nM, >100-fold selective over PDK1) in the 2,4-diamino-5-cyclopropyl pyrimidine class. Its unique selectivity profile minimizes off-target effects on ULK1/2 and IKKα/β, making it essential for precise interrogation of TBK1-dependent autophagy and non-canonical NF-κB signaling in cancer and inflammation research. Supplied as a ≥98% pure hydrochloride salt with high aqueous solubility (100 mM), it ensures reproducible results in complex cellular assays.

Molecular Formula C25H35ClN6O2
Molecular Weight 487 g/mol
CAS No. 1962928-25-1
Cat. No. B1482210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRT 68601 hydrochloride
CAS1962928-25-1
Molecular FormulaC25H35ClN6O2
Molecular Weight487 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=C(C=C4)N5CCOCC5.Cl
InChIInChI=1S/C25H34N6O2.ClH/c32-24(19-3-1-4-19)27-12-2-11-26-23-22(18-5-6-18)17-28-25(30-23)29-20-7-9-21(10-8-20)31-13-15-33-16-14-31;/h7-10,17-19H,1-6,11-16H2,(H,27,32)(H2,26,28,29,30);1H
InChIKeyBOBHGYDEKISHIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRT 68601 Hydrochloride (CAS 1962928-25-1): A Potent TBK1 Inhibitor for Kinase Signaling and Autophagy Research


N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride, commonly known as MRT 68601 hydrochloride, is a 2,4-diamino-5-cyclopropyl pyrimidine analog that functions as a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase (IKK) involved in innate immunity, autophagy, and oncogenic signaling [1]. It is the hydrochloride salt form of MRT 68601 (free base), with a molecular weight of 487.04 g/mol, and is typically supplied as a solid powder with a purity of ≥98% as determined by HPLC . This compound is widely utilized as a chemical probe to dissect TBK1-dependent cellular pathways and is a key tool in cancer and inflammation research, particularly for studies involving autophagy and NF-κB signaling [2].

Why Generic TBK1 Inhibitor Substitution Fails: The Critical Role of MRT 68601 Hydrochloride (CAS 1962928-25-1) in Experimental Reproducibility


Inhibitors targeting TBK1 exhibit significant variability in their selectivity profiles, off-target engagement, and downstream functional effects, making simple substitution between compounds a high-risk approach for experimental consistency. While several TBK1 inhibitors are commercially available, key differences in their kinase inhibition spectra (e.g., dual TBK1/IKKε inhibition vs. broader polypharmacology) and distinct effects on autophagy versus inflammatory signaling pathways can lead to divergent and often contradictory results in the same cellular models [1]. MRT 68601 hydrochloride was specifically optimized for improved selectivity and drug-like properties within the 2,4-diamino-5-cyclopropyl pyrimidine series, representing a distinct chemotype with a unique biological fingerprint compared to earlier-generation inhibitors like BX795 or broader-spectrum agents like MRT67307 [1]. This section presents the quantitative evidence that substantiates why MRT 68601 hydrochloride should be considered a unique tool compound rather than an interchangeable TBK1 inhibitor.

MRT 68601 Hydrochloride (CAS 1962928-25-1): Quantitative Head-to-Head Comparator Evidence for Informed Procurement


Superior TBK1 Inhibitory Potency: MRT 68601 vs. MRT67307

MRT 68601 hydrochloride demonstrates 3.2-fold greater potency against TBK1 compared to the closely related analog MRT67307 hydrochloride in standard biochemical kinase assays [1]. While both compounds are pyrimidine-based TBK1 inhibitors, the lower IC50 of MRT 68601 translates to more efficient target engagement at lower compound concentrations, reducing the likelihood of off-target effects due to excessive dosing .

TBK1 inhibition Kinase assay IC50

Enhanced Selectivity Profile: MRT 68601 vs. BX795

MRT 68601 hydrochloride exhibits superior selectivity for TBK1 compared to BX795, a first-generation inhibitor that also potently inhibits PDK1 [1]. While both compounds show comparable TBK1 inhibition (IC50 ≈ 6 nM), BX795 is a potent PDK1 inhibitor (IC50 = 6 nM), leading to confounding effects in cellular systems [2]. MRT 68601 was specifically designed to eliminate this PDK1 activity, resulting in a cleaner pharmacological profile for studying TBK1-dependent biology [1].

Kinase selectivity TBK1 PDK1 Off-target

Functional Inhibition of Autophagy: MRT 68601 vs. MRT67307

MRT 68601 hydrochloride potently inhibits the formation of autophagosomes in K-Ras mutant non-small cell lung cancer (NSCLC) cells, a functional readout directly linked to its TBK1 inhibitory activity [1]. While MRT67307 also inhibits autophagy, its broader kinase inhibition profile (including ULK1/2, MARK1-4, and SIK) complicates the interpretation of autophagy phenotypes as being solely TBK1-dependent . MRT 68601 provides a more targeted tool for dissecting the specific role of TBK1 in the autophagy pathway.

Autophagy Autophagosome formation NSCLC

Aqueous Solubility for In Vitro Assay Development: MRT 68601 vs. Lipophilic Analogs

MRT 68601 hydrochloride exhibits high aqueous solubility (100 mM in water), a property that significantly facilitates the preparation of stock solutions and dilutions for in vitro assays without the need for high concentrations of organic co-solvents . This is a notable improvement over many lipophilic kinase inhibitors, including some analogs in the pyrimidine series, which often require DMSO concentrations that can be cytotoxic or interfere with cellular readouts . The high water solubility of the hydrochloride salt directly supports robust and reproducible dose-response experiments.

Solubility In vitro assay Formulation

Structurally Optimized for TBK1/IKKε Pathway Specificity

MRT 68601 represents the culmination of a systematic structure-activity relationship (SAR) campaign designed to improve selectivity and drug-like properties within the 2,4-diamino-5-cyclopropyl pyrimidine series [1]. Starting from the pan-kinase inhibitor BX795, iterative chemical modifications led to the identification of compound 17d (MRT 68601) as a key optimized derivative with a superior balance of potency, selectivity, and physiochemical properties [1]. This optimization effort distinguishes MRT 68601 from earlier, less refined compounds in the same chemical series.

Structure-activity relationship SAR TBK1/IKKε

Reliable Commercial Purity and Batch-to-Batch Consistency

MRT 68601 hydrochloride is commercially available from reputable vendors with a guaranteed purity of ≥98% as determined by HPLC, ensuring high chemical integrity for reproducible experimental outcomes . This level of purity, combined with rigorous batch-specific quality control, provides researchers with confidence in compound identity and potency across experiments and between laboratories. This contrasts with some lesser-characterized analogs or compounds sourced from non-specialist suppliers where purity may be variable or unspecified .

Purity QC Reproducibility

MRT 68601 Hydrochloride (CAS 1962928-25-1): Defined Research Application Scenarios Based on Comparative Evidence


Dissecting TBK1-Specific Roles in Autophagy and Mitophagy

For studies aiming to isolate the specific contribution of TBK1 to autophagy or mitophagy pathways, MRT 68601 hydrochloride is the preferred tool compound. Its >100-fold selectivity over PDK1 (unlike BX795) and reduced polypharmacology (compared to MRT67307, which inhibits ULK1/2) allow for a more precise interrogation of TBK1-dependent autophagic flux without confounding off-target effects [1]. This is particularly critical in K-Ras mutant NSCLC models, where TBK1 addiction drives basal autophagy [2].

Investigating Non-Canonical NF-κB Signaling in Inflammation and Cancer

MRT 68601 hydrochloride is well-suited for studies exploring the non-canonical NF-κB signaling axis, a pathway critically regulated by TBK1 and IKKε. Its optimized selectivity profile, established through rigorous SAR analysis, ensures that observed effects on NF-κB activity are primarily due to TBK1/IKKε inhibition rather than off-target modulation of other IKK family members (e.g., IKKα or IKKβ) [1]. The high aqueous solubility (100 mM) of the hydrochloride salt further facilitates its use in complex cell-based assays requiring defined compound exposure .

Comparative Kinase Selectivity Profiling and Chemical Biology Studies

As a key representative of the optimized 2,4-diamino-5-cyclopropyl pyrimidine class, MRT 68601 hydrochloride serves as an essential control compound in kinase selectivity panels and chemical biology studies. Its well-characterized potency (TBK1 IC50 = 6 nM) and defined selectivity window against a panel of kinases make it a valuable benchmark for evaluating novel TBK1 inhibitors and for validating the specificity of genetic knockdown or knockout models [1].

In Vivo Efficacy Studies in Preclinical Cancer and Inflammation Models

The combination of potent TBK1 inhibition (IC50 = 6 nM), favorable solubility properties, and validated activity in cellular models positions MRT 68601 hydrochloride as a suitable candidate for in vivo proof-of-concept studies targeting TBK1-dependent pathologies, including certain cancers and inflammatory diseases. Its well-documented biological activity and commercial availability with high purity (≥98%) provide a solid foundation for reproducible preclinical investigations [2].

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